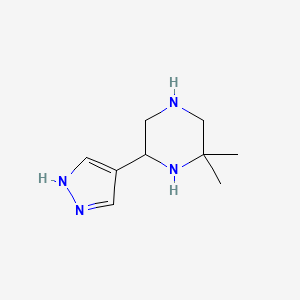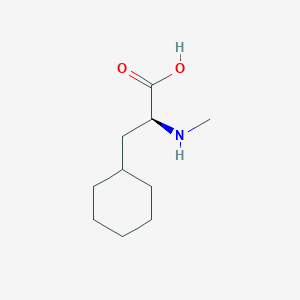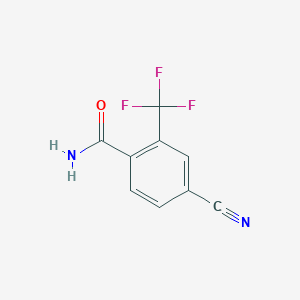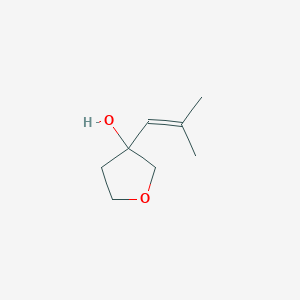
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C10H18O. It is also known by its synonym, Ocimene quintoxide . This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a 2-methylprop-1-en-1-yl group and a hydroxyl group at the 3-position.
Méthodes De Préparation
The synthesis of 3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-1-en-1-yl magnesium bromide with tetrahydrofuran-3-one under controlled conditions . This reaction typically requires the use of a Grignard reagent and an appropriate solvent such as tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding alkane .
Applications De Recherche Scientifique
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a flavoring agent due to its unique chemical structure . In medicine, research is ongoing to explore its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol can be compared with similar compounds such as 2-methyl-2-propen-1-ol and 2,2-dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of the tetrahydrofuran ring . This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(2-methylprop-1-enyl)oxolan-3-ol |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-8(9)3-4-10-6-8/h5,9H,3-4,6H2,1-2H3 |
Clé InChI |
OOVIFIAWJULUSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1(CCOC1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



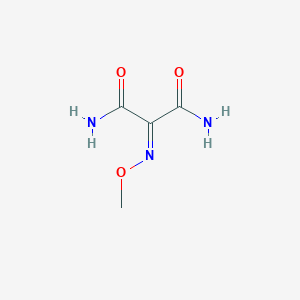
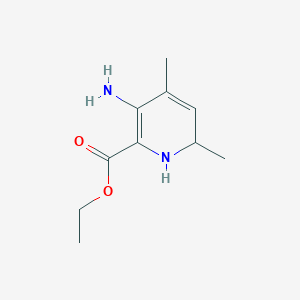
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
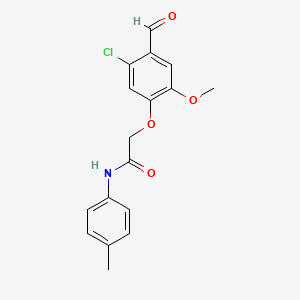
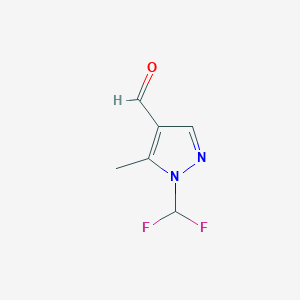
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)

